N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-16-6-4-8-18(14-16)22(25)23-15-20(21-10-5-13-26-21)24-12-11-17-7-2-3-9-19(17)24/h2-10,13-14,20H,11-12,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRZAKADKPVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322607 | |
| Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51089997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898432-69-4 | |
| Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and furan intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The indole moiety can be reduced to indoline under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole ring can produce indoline derivatives.
Scientific Research Applications
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Core Benzamide Framework
The benzamide core is shared with numerous analogs:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : This compound substitutes the dihydroindole and furan groups with a hydroxy-tertiary amine, enabling N,O-bidentate coordination for metal catalysis .
- Mepronil () : A pesticide with a 3-methylbenzamide core and isopropoxyphenyl substituent, highlighting the role of electron-withdrawing groups in agrochemical activity .
Key Difference : The target compound’s dihydroindole and furan groups introduce distinct steric and electronic effects compared to simpler substituents in analogs.
Heterocyclic Substituents
Dihydroindole vs. Other Heterocycles:
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () : Replaces dihydroindole with a dihydrothiazole ring. X-ray data show planar geometry and conjugation, suggesting enhanced stability compared to the partially saturated dihydroindole .
Furan-2-yl Group:
Spectroscopic and Structural Analysis
NMR and IR Data
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : ¹H NMR shows signals for methyl groups (δ 1.3–1.5 ppm) and hydroxy protons (δ 3.1 ppm). IR confirms amide C=O stretching at ~1650 cm⁻¹ .
- Benzimidazole Analogs () : NH stretches in FTIR appear at 3200–3400 cm⁻¹, whereas the target’s dihydroindole NH may resonate at lower frequencies due to reduced conjugation .
X-ray Crystallography
Catalytic Directing Groups
Agrochemical Activity
Pharmaceutical Relevance
Comparative Data Table
Biological Activity
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydroindole and furan derivatives. The structural formula is represented as follows:
The presence of both indole and furan moieties is significant as these structures are known for their diverse biological activities, including anticancer properties.
Anticancer Potential
Research has indicated that derivatives of indole and furan exhibit promising anticancer activities. For instance, studies have shown that certain furo[3,2-b]indole derivatives demonstrate selective cytotoxicity against various cancer cell lines, including renal cancer cells (A498) . The presence of the indole structure in this compound may contribute to similar anticancer effects.
The proposed mechanism of action for compounds with indole and furan structures often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific studies have shown that indole derivatives can inhibit key signaling pathways involved in tumor growth and metastasis .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the benzamide portion can significantly affect potency and selectivity against cancer cell lines. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on Indole Ring | Enhances cytotoxicity against A498 cells |
| Variation in Furan Position | Alters selectivity towards different tumors |
| Changes in Benzamide Group | Modulates pharmacokinetic properties |
Study 1: Anticancer Activity
In a study evaluating various derivatives, this compound was tested against a panel of human tumor cell lines. The compound exhibited significant inhibitory activity against several lines, indicating its potential as a lead compound for further development .
Study 2: In Vivo Efficacy
In vivo studies demonstrated that the compound could reduce tumor growth in xenograft models. Mice treated with this compound showed decreased tumor volume compared to controls, supporting its efficacy as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
